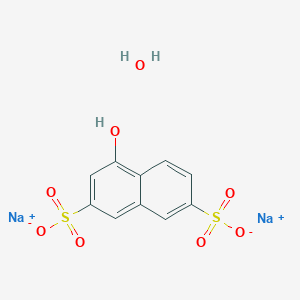

![molecular formula C14H8BrNO2S B2748330 1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-86-4](/img/structure/B2748330.png)

1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis of Isothiazoles and Related Compounds

Isothiazoles and related compounds are of significant interest in medicinal chemistry and material science. A study by Seo et al. (2016) developed a synthetic method for obtaining a wide variety of isothiazoles via the Rh-catalyzed transannulation of 1,2,3-thiadiazoles with alkyl, aryl, and heteroaryl nitriles. This method highlights the versatility of reactions involving isothiazole derivatives for the synthesis of complex aromatic compounds including those related to "1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one" (Seo, Kim, & Lee, 2016).

Catalysis and Organic Synthesis

Research into catalytic processes has also been enriched by the study of compounds like "this compound". Yen et al. (2006) explored the use of benzothiazole derivatives in the formation of mono- and dinuclear palladium(II) complexes. These complexes have been shown to have significant activities toward Heck coupling, demonstrating the compound's utility in facilitating organic synthesis reactions (Yen, Koh, Hahn, Huynh, & Hor, 2006).

Green Chemistry Applications

The principles of green chemistry advocate for the development of environmentally benign synthesis methods. Wang et al. (2012) presented a concise approach to various benzisothiazol-3(2H)-one derivatives through a copper-catalyzed reaction, highlighting the environmental benefits of using water as a solvent and showcasing the compound's relevance in the development of greener synthetic routes (Wang, Chen, Deng, & Xi, 2012).

Novel Materials and Polymer Synthesis

The synthesis and application of novel materials, especially in the field of organic electronics, have been a focus area for research involving isothiazole derivatives. Chen et al. (2016) implemented benzo[d][1,2,3]thiadiazole (isoBT) units in the construction of alternating copolymers for organic semiconductors. This research underscores the potential of such compounds in the development of high-performance optoelectronic devices, providing insights into the structural and electronic properties required for efficient semiconducting materials (Chen et al., 2016).

Environmental Detection and Analysis

The detection and analysis of environmental pollutants is another application area. Maceira et al. (2018) developed a method based on GC-MS to determine derivatives of benzothiazole, among other compounds, in particulate matter of outdoor air samples. This study highlights the environmental relevance of analyzing such compounds, contributing to our understanding of their distribution and potential impact on air quality (Maceira, Marcé, & Borrull, 2018).

properties

IUPAC Name |

1-(3-bromobenzoyl)-2,1-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2S/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19-16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGIEPGFGXXSGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Chloro-4-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748249.png)

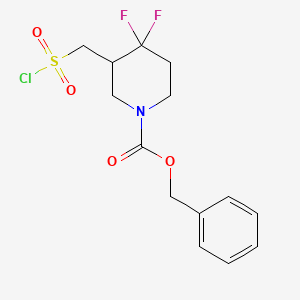

![N-[(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide](/img/structure/B2748251.png)

![2-chloro-N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}acetamide](/img/structure/B2748257.png)

![6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B2748260.png)

![3-(4-Chlorobenzyl)-7-((dimethylamino)methyl)benzo[d]isoxazol-6-ol](/img/structure/B2748261.png)

![5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride](/img/structure/B2748263.png)

![3,7,9-trimethyl-1-nonyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748264.png)

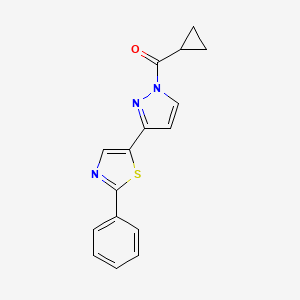

![Benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2748265.png)

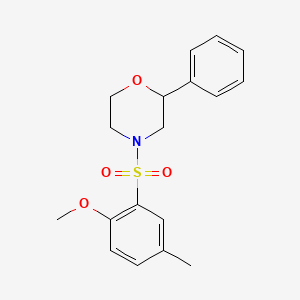

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2748267.png)

![1-[4-(Propane-2-sulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2748269.png)